2-Acetamido-2-methylbutanoic acid

Stereochemistry Absolute Configuration X-ray Crystallography

2-Acetamido-2-methylbutanoic acid (CAS 16741-77-8), synonymously N-acetyl-D-isovaline (N-Ac-D-Iva-OH), is a chiral, N-protected, Cα,α-disubstituted glycine derivative with molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g·mol⁻¹. It belongs to the class of α,α-dialkylated amino acids, specifically the N-acetylated D-enantiomer of isovaline (2-ethylalanine), and is registered under NSC 206266.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 16741-77-8
Cat. No. B6614131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-2-methylbutanoic acid
CAS16741-77-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)NC(=O)C
InChIInChI=1S/C7H13NO3/c1-4-7(3,6(10)11)8-5(2)9/h4H2,1-3H3,(H,8,9)(H,10,11)
InChIKeyFXMPYFPNHXKCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-2-methylbutanoic Acid (CAS 16741-77-8): N-Acetyl-D-Isovaline for Chiral Peptide Design & Crystallographic Research Procurement


2-Acetamido-2-methylbutanoic acid (CAS 16741-77-8), synonymously N-acetyl-D-isovaline (N-Ac-D-Iva-OH), is a chiral, N-protected, Cα,α-disubstituted glycine derivative with molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g·mol⁻¹ . It belongs to the class of α,α-dialkylated amino acids, specifically the N-acetylated D-enantiomer of isovaline (2-ethylalanine), and is registered under NSC 206266 [1]. Its defining structural features—a quaternary Cα centre bearing both methyl and ethyl substituents alongside an N-terminal acetyl blocking group—render it a helicogenic building block extensively employed in the conformational design of 3₁₀-helical peptides [2].

Why 2-Acetamido-2-methylbutanoic Acid Cannot Be Replaced by Generic N-Acetyl Amino Acid Analogs in Procurement Specifications


Substituting 2-acetamido-2-methylbutanoic acid with a generic N-acetyl amino acid—such as N-acetyl-DL-isovaline (racemic), N-acetyl-D-valine, or N-acetyl-α-aminoisobutyric acid (Ac-Aib-OH)—is not functionally equivalent due to three interdependent molecular features that govern downstream performance in peptide conformational design and stereochemical assignment [1]. First, the single-enantiomer D-configuration of the target compound (confirmed by X-ray crystallography) dictates the screw-sense preference (right-handed vs. left-handed) of the resulting 3₁₀-helix; racemic or L-enantiomer material yields opposite or mixed helical handedness, directly compromising structure–activity relationships in peptaibomimetic research [2]. Second, the Cα-ethyl substituent introduces steric bulk and conformational restriction that the achiral Cα-dimethyl analog Ac-Aib-OH cannot replicate, altering backbone φ/ψ torsion angle preferences and hydrogen-bonding patterns [3]. Third, the N-terminal acetyl cap is essential for N-terminal peptide mimicry and cannot be substituted by other N-blocking groups (e.g., Z, Boc, Fmoc) without altering solubility, crystallisation behaviour, and helical stability. These structural determinants are non-negotiable for research groups requiring reproducible peptide folding and configurational assignment.

Procurement-Critical Quantitative Differentiation Evidence for 2-Acetamido-2-methylbutanoic Acid (N-Acetyl-D-Isovaline)


Absolute Configuration: Single D-Enantiomer vs. Racemic N-Acetyl-DL-Isovaline by X-Ray Crystallography

The single-crystal X-ray structure of N-acetyl-(S)-isovaline (the S-enantiomer) has been solved and deposited, confirming the absolute configuration of the individual enantiomer [1]. The D-enantiomer (CAS 16741-77-8; NSC 206266) is the corresponding (R)-configured antipode. In contrast, racemic N-acetyl-DL-isovaline is a 1:1 mixture of enantiomers and cannot provide a defined helical screw sense when incorporated into peptides. Procurement of the single D-enantiomer rather than the racemate (DL) is essential for applications requiring stereochemically defined building blocks. The D-configuration of isovaline has also been confirmed in natural peptaibol antibiotics (e.g., zervamicin IIB, suzukacillin B) via chiral GC analysis of the N-trifluoroacetyl-isovaline n-propyl ester [2].

Stereochemistry Absolute Configuration X-ray Crystallography Chiral Resolution

3₁₀-Helix Induction: N-Acetyl-Iva vs. N-Acetyl-Aib (Achiral Analog) in Host/Guest Pentapeptides

In a systematic host/guest pentapeptide study, three Nα-acetylated Aib/Iva pentapeptide esters and their Nα-benzyloxycarbonylated precursors were examined by FT-IR absorption, ¹H-NMR, and X-ray diffraction in chloroform solution and the crystalline state [1]. All peptides adopted a 3₁₀-helix conformation irrespective of experimental conditions. However, the chiral Iva residue (derived from 2-acetamido-2-methylbutanoic acid) introduces a helical screw-sense preference governed by the position of the Iva residue, the ethyl side-chain disposition, and the nature of the Nα-blocking group—a level of conformational control not achievable with the achiral Aib (α-aminoisobutyric acid) residue, which lacks the Cα-ethyl substituent and therefore produces helices with no intrinsic screw-sense bias [1]. In related homooligopeptide studies, (R)-Iva hexamers in CDCl₃ exhibited a fully developed right-handed 3₁₀-helix, confirmed by FT-IR (amide I band at ~1665 cm⁻¹) and NMR, distinguishing them from Aib homo-peptides which show competing α-helical populations under similar conditions [2].

Peptide Conformation 3₁₀-Helix FT-IR Spectroscopy X-ray Diffraction

Hydrogen-Bonding Capacity: 2-Acetamido-2-methylbutanoic Acid vs. N-Methylated Analog 2-(N-Methylacetamido)butanoic Acid

2-Acetamido-2-methylbutanoic acid possesses two hydrogen-bond donors (the carboxylic acid OH and the amide NH) and three hydrogen-bond acceptors (the amide carbonyl, the acid carbonyl, and the acid hydroxyl oxygen), as computed from its SMILES structure CCC(C)(C(=O)O)NC(=O)C . In contrast, the close structural analog 2-(N-methylacetamido)butanoic acid (CAS 114126-84-0, also C₇H₁₃NO₃, MW 159.18) has only one hydrogen-bond donor (the carboxylic acid OH) because the amide nitrogen is N-methylated (tertiary amide), eliminating the amide NH donor . This difference in hydrogen-bond donor count (2 vs. 1) directly impacts: (i) crystal packing and polymorphism, as the secondary amide NH enables intermolecular NH···O=C hydrogen bonding characteristic of N-acetyl amino acid crystal lattices; (ii) solubility in hydrogen-bond-accepting solvents; and (iii) the ability to act as a hydrogen-bond donor in supramolecular assemblies [1].

Hydrogen Bond Donor/Acceptor Physicochemical Properties Solubility Crystal Engineering

Purity Specification: ≥98% HPLC-Grade 2-Acetamido-2-methylbutanoic Acid as a Defined Research Reagent

Commercially available 2-acetamido-2-methylbutanoic acid (CAS 16741-77-8) is supplied with a minimum HPLC purity specification of ≥98% from reputable research chemical vendors . This purity threshold is critical for peptide synthesis applications where impurities such as the deacetylated parent amino acid (D-isovaline, CAS 3059-97-0), residual acetic anhydride, or enantiomeric contamination from the L-form would compromise coupling efficiency and stereochemical integrity during solid-phase peptide synthesis (SPPS). In contrast, bespoke or in-house synthesized batches without documented purity certification introduce variable levels of these impurities, including the free amine (isovaline) which can act as a competing nucleophile during chain elongation [1]. The recommended storage condition—sealed, dry, 2–8 °C—preserves the integrity of the N-acetyl group, preventing hydrolytic deacetylation that regenerates the free amino acid .

Purity Specification HPLC Quality Control Research Procurement

Natural Occurrence and Configurational Authenticity: D-Configuration in Peptaibol Antibiotics vs. Non-Natural L-Analogs

The D-configuration of isovaline has been unequivocally confirmed in multiple naturally occurring peptaibol antibiotics, including zervamicin IIB (D-Iva at position 4), suzukacillin B (approximately 20% N-acetyl-isovaline detected by GC-MS after selective trifluoroacetolysis), trichotoxin A-40, antiamoebin, and stilbellin [1][2]. In zervamicin IIB, replacement of the D-isovaline residue with its L-enantiomer abolishes voltage-gated ion channel activity, demonstrating the functional relevance of the D-configuration in membrane-active peptide antibiotics [3]. 2-Acetamido-2-methylbutanoic acid (N-acetyl-D-isovaline) serves as the synthetic precursor for introducing this naturally occurring D-Iva residue into peptaibomimetic sequences via standard coupling protocols. The L-enantiomer (N-acetyl-L-isovaline) is not a naturally occurring building block in these antibiotics and would produce non-native peptide analogs with altered (or absent) biological function [1].

Peptaibol Antibiotics Natural Product Chemistry Membrane-Active Peptides Chiral Pool Synthesis

Procurement-Driven Application Scenarios for 2-Acetamido-2-methylbutanoic Acid Based on Quantitative Differentiation Evidence


Stereochemically Defined 3₁₀-Helical Peptide Design and Peptidomimetic Synthesis

Research groups designing peptidomimetics with predictable 3₁₀-helical topology should procure 2-acetamido-2-methylbutanoic acid as the N-terminal capping residue or internal helicogenic building block. The D-enantiomer provides right-handed helical screw-sense control, directly evidenced by the Crisma et al. (1995) host/guest pentapeptide study showing that the ethyl side-chain disposition of the Iva residue governs helix handedness in both solution (FT-IR, ¹H-NMR in CDCl₃) and the crystalline state (X-ray diffraction) [1]. This cannot be achieved with achiral Ac-Aib-OH or racemic Ac-DL-Iva-OH. The ≥98% purity specification ensures reproducible coupling efficiency in Fmoc-SPPS protocols .

Crystal Engineering and Supramolecular Co-Crystal Design Leveraging Dual H-Bond Donor Capacity

Crystallographers and solid-state chemists should select 2-acetamido-2-methylbutanoic acid when designing hydrogen-bonded co-crystals or studying polymorphism in N-acetyl amino acids. The compound possesses two H-bond donors (amide NH and acid OH) and has a solved single-crystal X-ray structure (Crisma et al., 1998) that serves as a reference for supramolecular synthon analysis [2]. Its H-bond donor count (2) differentiates it from N-methylated analogs (1 H-bond donor) which lack the amide NH donor and cannot engage in the amide–amide NH···O=C hydrogen-bonding motifs characteristic of N-acetyl amino acid crystal lattices . The computed TPSA of 66.4 Ų and LogP of ~0.38 provide quantitative parameters for solvent selection and crystallization screening .

Peptaibol Antibiotic Structure–Activity Relationship (SAR) Studies and Ion Channel Engineering

Investigators pursuing SAR studies of peptaibol antibiotics (zervamicin, suzukacillin, trichotoxin, antiamoebin families) should source 2-acetamido-2-methylbutanoic acid as the authentic D-isovaline precursor. The D-configuration is essential for biological activity: gas chromatographic configurational analysis on Chirasil-Val confirmed the D-(R) configuration of isovaline in all major peptaibol subclasses [3], and replacement with L-isovaline in zervamicin IIB abolishes voltage-gated ion channel formation in planar lipid bilayers [4]. The compound is detected as the N-acetylated fragment (~20% abundance) in suzukacillin B after selective trifluoroacetolysis and GC-MS, confirming the natural N-terminal modification pattern [5]. The D-configuration also has implications for prebiotic chemistry studies, as isovaline enantiomeric excess (L > D) in carbonaceous meteorites provides insights into homochirality origins [6].

Non-Proteinogenic Amino Acid Reference Standards for Chiral Metabolomics and Extraterrestrial Amino Acid Analysis

Analytical chemists developing chiral LC-MS or GC-MS methods for non-proteinogenic amino acid profiling should use 2-acetamido-2-methylbutanoic acid as a derivatized reference standard for D-isovaline identification and quantification. The compound's defined physicochemical properties (density 1.1 g/cm³, boiling point 362.2 °C at 760 mmHg, flash point 172.8 °C) provide reproducible chromatographic behavior . In carbonaceous chondrite analysis, the o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) chiral derivatization method has been validated for isovaline enantiomeric excess determination, where pure D- and L-isovaline reference standards are prerequisites for accurate quantification [6]. The N-acetylated form serves as a protected, stable reference that can be deprotected to the free amino acid under controlled conditions for calibration curve construction.

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